Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride
Overview
Description
“Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride” is a chemical compound that belongs to the pyrazole family . Pyrazoles are a type of heterocyclic aromatic organic compound, characterized by a 5-membered ring structure with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A reaction of β-enamino diketone with methylhydrazine can provide a corresponding product .
Molecular Structure Analysis
The molecular structure of “Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride” is characterized by a 5-membered ring structure with two nitrogen atoms and three carbon atoms . The exact molecular structure would require more specific information or computational analysis.
Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including [3 + 2] cycloaddition, condensations with ketones and aldehydes, and dehydrogenative coupling reactions .
Scientific Research Applications
Crystallography and Structural Analysis
Research has shown that molecules related to "Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride" exhibit interesting crystallographic characteristics. For instance, molecules of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate demonstrate polarized structures and are linked into chains and sheets by a combination of hydrogen bonds. This structural feature is crucial for understanding the compound's intermolecular interactions and potential functionalities in various applications (Portilla et al., 2007).
Synthesis and Evaluation of Biological Activities
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate have shown significant in vitro antimicrobial and anticancer activity. Some of these compounds exhibited higher anticancer activity than the reference drug doxorubicin, indicating their potential as therapeutic agents (Hafez et al., 2016).
Corrosion Inhibitors
Pyrazole derivatives have been evaluated as corrosion inhibitors for steel in hydrochloric acid. The study demonstrates that certain pyrazole compounds can significantly reduce the corrosion rate, offering applications in protecting industrial materials (Herrag et al., 2007).
Chemical Synthesis and Characterization
Heterocyclic Compound Synthesis
The versatile reactivity of similar compounds has been exploited in synthesizing novel heterocyclic structures, such as trifluoromethylated pyrazolo[1,5-a]pyrimidines, which exhibit fluorescent properties. These findings open up new avenues for developing fluorescent probes for biological imaging and other analytical applications (Wu et al., 2006).
Analgesic Agents
The crystal structures of novel analgesic agents based on methyl 5-hydroxy-3- or 4-methyl-5-trichloro[trifluoro]methyl-4,5-dihydro-1H-pyrazole-1-carboxylate have been determined, highlighting the importance of O-H...O hydrogen bonds in molecular packing. Such studies are fundamental for the rational design of new analgesics with optimized efficacy and reduced side effects (Machado et al., 2009).
properties
IUPAC Name |
methyl 4-amino-2-methylpyrazole-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-9-5(6(10)11-2)4(7)3-8-9;/h3H,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVOQWQBODJQHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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